Tetradecyl 2-bromobutanoate
Description
Properties
CAS No. |
86711-88-8 |
|---|---|
Molecular Formula |
C18H35BrO2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
tetradecyl 2-bromobutanoate |
InChI |
InChI=1S/C18H35BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17(19)4-2/h17H,3-16H2,1-2H3 |
InChI Key |
OGCJFBJGNIQKDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(CC)Br |
Origin of Product |
United States |
Synthetic Methodologies for Tetradecyl 2 Bromobutanoate
Classical Approaches to α-Bromoalkanoate Synthesis
Traditional methods for synthesizing α-bromoalkanoates have been foundational in organic chemistry. These routes typically involve either the direct esterification of a pre-brominated carboxylic acid or the α-bromination of a pre-formed ester.
One of the most direct and conventional methods for preparing tetradecyl 2-bromobutanoate is through the esterification of 2-bromobutanoic acid with tetradecanol (B45765). This reaction is a specific application of Fischer-Speier esterification, a process that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. khanacademy.org
To drive the reversible reaction toward the product side, the water formed during the reaction is typically removed, often through azeotropic distillation. The choice of acid catalyst is crucial for the reaction's efficiency.
| Catalyst | Typical Reaction Conditions | Key Characteristics |
| Sulfuric Acid (H₂SO₄) | Often used in catalytic amounts; reaction mixture is heated to facilitate esterification and water removal. khanacademy.org | Strong dehydrating agent, highly effective, but can cause side reactions and presents challenges in separation and disposal. |
| p-Toluenesulfonic acid (TsOH) | A solid catalyst that is easier to handle than sulfuric acid; used under similar heated conditions. | Less corrosive than sulfuric acid and often leads to cleaner reactions. |
| Hydrochloric Acid (HCl) | Can be used, but its volatility can be a drawback in open systems. | Effective, but the equilibrium is harder to shift by water removal compared to using a dehydrating acid like H₂SO₄. |
A patent describes a method for preparing alkyl 2-bromoalkanoates which involves esterifying the 2-bromoalkanoic acid with an alcohol using an acidic catalyst while eliminating the water formed. google.com The process can be optimized by controlling the molar ratio of reactants and the reaction temperature. ceon.rsresearchgate.net
An alternative classical route involves the α-bromination of a pre-synthesized ester, tetradecyl butanoate. The most famous reaction for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgbyjus.comalfa-chemistry.com This reaction traditionally uses elemental bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus to convert a carboxylic acid into an α-bromo acyl bromide, which is then converted to the desired derivative. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
To apply this to an ester, a modified approach is necessary. Direct bromination of the ester at the α-position is challenging. The standard HVZ reaction first converts the carboxylic acid to an acyl bromide, which readily enolizes, allowing for α-bromination. alfa-chemistry.comorganic-chemistry.org The resulting α-bromo acyl bromide can then be reacted with an alcohol, such as tetradecanol, to yield the final α-bromo ester. wikipedia.org
Reaction Steps (Modified HVZ for Ester Synthesis):
Acid Bromination: Butanoic acid is treated with Br₂ and catalytic PBr₃ to form 2-bromobutanoyl bromide.
Esterification: The resulting 2-bromobutanoyl bromide is reacted directly with tetradecanol to produce this compound.
| Reagent | Role in HVZ Reaction | Typical Conditions |
| Bromine (Br₂) | The halogenating agent that adds to the α-carbon. | Used in stoichiometric amounts. |
| Phosphorus Tribromide (PBr₃) or Red Phosphorus | Catalyst that converts the carboxylic acid to an acyl bromide intermediate. byjus.comorganic-chemistry.org | Used in catalytic quantities; reaction temperatures can be high. alfa-chemistry.com |
| Tetradecanol | The alcohol used in the final step to form the ester from the α-bromo acyl bromide. | Added after the initial bromination is complete. |
This method is robust but involves harsh reagents and conditions, prompting the development of greener alternatives.
Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes the development of processes that are more environmentally friendly, efficient, and sustainable. These principles have been applied to the synthesis of α-bromoesters to reduce waste, avoid hazardous solvents, and utilize safer catalysts.
Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces environmental pollution and simplifies product purification. nih.gov For the synthesis of this compound, solvent-free conditions can be achieved in several ways:
Thermal, Uncatalyzed Reactions: In some cases, simply heating the neat mixture of reactants (e.g., 2-bromobutanoic acid and tetradecanol) can be sufficient to drive the esterification, especially if one reactant is in large excess.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, often allowing for solvent-free conditions and shorter reaction times compared to conventional heating.
Mechanochemistry: As detailed below, mechanical force can be used to induce reactions in the solid state, completely avoiding the need for solvents.
Mechanochemistry utilizes mechanical energy, typically from ball milling or grinding, to initiate and sustain chemical reactions. colab.wsresearchgate.net This technique is inherently solvent-free and can lead to the formation of unique products or improved reaction efficiencies. nih.govresearchgate.net For the synthesis of this compound, a mechanochemical approach could involve milling solid 2-bromobutanoic acid with tetradecanol, potentially with a solid acid catalyst, to induce esterification. This method avoids bulk solvents, reduces energy consumption compared to prolonged heating, and can be completed in shorter time frames. nih.gov
| Technique | Principle | Advantages for Synthesis |
| Ball Milling | Reactants are placed in a chamber with milling balls; rotation causes collisions that provide energy for the reaction. | Solvent-free, can be run at room temperature, reduced reaction times, potential for different selectivity. nih.govnih.gov |
| Grinding | Manual or automated grinding of solid reactants in a mortar and pestle. | Simple, low-cost, effective for small-scale solvent-free synthesis. colab.ws |
Replacing hazardous and corrosive catalysts like concentrated sulfuric acid or phosphorus-based reagents is a central theme in green synthesis. nih.gov A variety of solid, reusable, and less toxic catalysts have been developed for esterification and bromination reactions.
For the Esterification Step:
Solid Acid Catalysts: These materials provide an acidic surface for the reaction to occur but are not dissolved in the reaction mixture, allowing for easy separation and reuse. Examples include:
Heteropoly acids (HPAs): Compounds like tungstophosphoric acid (H₃PW₁₂O₄₀) are highly acidic and can effectively catalyze esterification. researchgate.net
Acidic Ion Exchange Resins: Polymers with sulfonic acid groups (e.g., Amberlyst) are widely used as recyclable catalysts. nih.gov
Zeolites: Microporous aluminosilicate (B74896) minerals with acidic sites.
For the Bromination Step:
Safer Brominating Agents: Alternatives to elemental bromine can reduce hazards. N-Bromosuccinimide (NBS) is a common solid brominating agent that is easier and safer to handle than liquid bromine. cambridgescholars.com
Catalytic Bromination Systems: Systems that generate the active bromine species in situ from safer sources are highly desirable. For example, a bromide-bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium can generate reactive bromine species for electrophilic bromination, avoiding the use of bulk elemental bromine. researchgate.net Copper(II) bromide has also been used as a catalyst in oxybromination reactions, presenting a greener alternative for certain substrates. acs.org
| Green Approach | Example Catalyst/Reagent | Benefit |
| Esterification | Heteropoly acids, Zeolites, Ion-exchange resins nih.govresearchgate.net | Reusable, non-corrosive, reduced waste. |
| Bromination | N-Bromosuccinimide (NBS) cambridgescholars.com | Solid, easier to handle than Br₂. |
| Bromination | NaBr/NaBrO₃ in acid researchgate.net | In-situ generation of brominating species, avoids transport/storage of Br₂. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.
Strategies for Enhanced Atom Economy and Minimized Waste Generation
In the context of green chemistry, optimizing the synthesis of this compound to enhance atom economy and minimize waste is a critical consideration. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org
Catalyst Selection and Recycling: Utilizing solid acid catalysts or recoverable catalysts can simplify purification and reduce waste. researchgate.net For instance, zirconyl chloride has been shown to be an efficient catalyst for the direct condensation of equimolar amounts of long-chain carboxylic acids and alcohols. researchgate.net The development of novel catalysts, such as bimetallic oxide clusters, that can operate under milder conditions and utilize environmentally friendly oxidants like molecular oxygen, also holds promise for greener ester synthesis. labmanager.com
Solventless Conditions: Performing the reaction under solvent-free conditions, where the reactants themselves act as the solvent, can significantly reduce waste. This approach is particularly feasible for reactions involving liquid reactants.
Stoichiometric Reactant Ratios: Using a 1:1 molar ratio of the carboxylic acid and alcohol is ideal for maximizing atom economy. researchgate.net However, in practice, a slight excess of one reactant may be used to drive the reaction to completion, requiring subsequent removal of the unreacted starting material. umass.edu
Waste Valorization: Exploring potential uses for any byproducts or waste streams can contribute to a more sustainable process.
The following table illustrates a theoretical atom economy calculation for the synthesis of this compound via esterification.
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| 2-Bromobutanoic Acid | 167.01 | 1 | 167.01 |
| Tetradecanol | 214.39 | 1 | 214.39 |
| Total Reactants | 381.40 | ||
| Product | |||
| This compound | 363.39 | 1 | 363.39 |
| Water | 18.02 | 1 | 18.02 |
| Total Products | 381.41 | ||
| Atom Economy | 95.28% |
This is a theoretical calculation and does not account for catalysts or solvents.
Optimization of Synthetic Pathways and Reaction Parameters
Optimizing the synthesis of this compound involves a careful consideration of various reaction parameters to maximize yield and purity while minimizing reaction time and energy consumption.
Temperature and Pressure Effects on Reaction Efficiency
Temperature plays a crucial role in esterification reactions. Increasing the temperature generally increases the reaction rate. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition of the reactants or products. For the synthesis of long-chain esters, temperatures are often maintained above the melting points of the solid reactants to ensure a homogenous liquid phase. google.com
Pressure can also influence the reaction equilibrium, particularly in systems involving gaseous reactants or products. In the context of esterification, applying a vacuum can facilitate the removal of water, thereby shifting the equilibrium towards the formation of the ester product. umass.edu Conversely, in some systems, particularly those using supercritical fluids as solvents, increasing pressure can enhance the solubility of reactants and accelerate the reaction. researchgate.netacs.org
The table below summarizes the general effects of temperature and pressure on esterification efficiency.
| Parameter | Effect on Reaction Rate | Effect on Equilibrium | Potential Downsides |
| Increased Temperature | Increases | Shifts towards products (if endothermic) | Increased side reactions, decomposition |
| Decreased Temperature | Decreases | Shifts towards reactants (if endothermic) | Slower reaction times |
| Increased Pressure | Can increase rate in supercritical fluids | Can shift equilibrium based on moles of gas | May require specialized equipment |
| Decreased Pressure (Vacuum) | Can increase rate by removing products | Shifts towards products by removing water | May cause loss of volatile reactants |
Stoichiometric Control and Reagent Purity Impact
Precise control over the stoichiometry of the reactants is essential for an efficient synthesis. nih.gov Ideally, a 1:1 molar ratio of 2-bromobutanoic acid and tetradecanol would be used to maximize atom economy. researchgate.net However, to drive the reaction to completion, it is common practice to use a slight excess of one of the reactants, often the less expensive or more easily removable one. umass.edu
Advanced Purification Techniques (e.g., high-vacuum distillation, preparative chromatography)
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst, and any byproducts. Standard purification techniques for esters include washing with a weak base (like sodium bicarbonate) to remove acidic impurities, followed by drying and distillation. scienceready.com.auyoutube.com
For a high-purity product, especially for a high molecular weight, low volatility compound like this compound, advanced purification techniques are often necessary:
High-Vacuum Distillation: This technique is employed to distill compounds with high boiling points at lower temperatures, thus preventing thermal decomposition. By reducing the pressure, the boiling point of the compound is significantly lowered.
Preparative Chromatography: Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be used to separate the desired product from impurities with very similar physical properties. This method relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.
The choice of purification method depends on the scale of the synthesis and the required purity of the final product.
Stereoselective Synthesis of Chiral this compound
The 2-position of the butanoate chain in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). The stereoselective synthesis of a specific enantiomer is of significant interest, particularly for applications in pharmaceuticals and materials science where chirality plays a crucial role. nih.gov
Utilization of Chiral Catalysts and Auxiliaries
The synthesis of a single enantiomer of this compound can be achieved through the use of chiral catalysts or chiral auxiliaries.
Chiral Catalysts: These are catalysts that are themselves chiral and can influence the stereochemical outcome of a reaction. grantome.com In the context of esterification, a chiral catalyst could be a chiral acid or base that preferentially catalyzes the reaction of one enantiomer of a racemic 2-bromobutanoic acid with tetradecanol, or that directs the reaction to form one enantiomer of the product. Phase-transfer catalysis using chiral catalysts has proven effective for the enantioselective synthesis of various chiral compounds. nih.govfrontiersin.orgresearchgate.net
Chiral Auxiliaries: A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate molecule to control the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral this compound, one could envision reacting a chiral alcohol with 2-bromobutanoyl chloride to form a diastereomeric mixture of esters. These diastereomers could then be separated, and the desired diastereomer could undergo transesterification with tetradecanol to yield the enantiomerically pure target compound.
The development of efficient stereoselective synthetic methods is an active area of research, driven by the increasing demand for enantiomerically pure compounds in various fields. nih.gov
Diastereoselective and Enantioselective Methodologies
The synthesis of specific stereoisomers of this compound, a chiral ester, necessitates the use of diastereoselective and enantioselective methodologies. While direct synthesis routes for this specific compound are not extensively detailed in publicly available research, established principles of asymmetric synthesis can be applied to achieve the desired stereochemical control. These methods typically involve the use of chiral auxiliaries, catalysts, or starting materials to influence the formation of one stereoisomer over others.
One potential enantioselective approach involves the stereospecific substitution of a chiral precursor. For instance, the use of an enantiomerically pure starting material, such as (R)- or (S)-2-bromobutanoic acid, can be esterified with tetradecyl alcohol. This reaction, typically carried out under mild conditions to prevent racemization, would yield the corresponding enantiomer of this compound. The key to this method is the availability of the enantiomerically pure acid.
Alternatively, enzymatic resolutions offer a powerful tool for obtaining enantiomerically enriched 2-bromo esters. Lipases, for example, are known to exhibit high enantioselectivity in the hydrolysis or transesterification of racemic esters. A racemic mixture of this compound could be subjected to enzymatic hydrolysis, where one enantiomer is preferentially hydrolyzed to the corresponding alcohol and 2-bromobutanoic acid, leaving the unreacted ester enriched in the other enantiomer. The efficiency of this separation is dictated by the enantioselectivity of the chosen enzyme.
Another strategy is the use of chiral catalysts in the synthesis process. For instance, a metal-catalyzed asymmetric conjugate addition of a bromide source to a suitable α,β-unsaturated precursor, followed by esterification, could provide an enantioselective route. While specific catalysts for the synthesis of this compound have not been reported, similar transformations have been achieved with high enantioselectivity using chiral ligand-metal complexes. nih.gov
The following table summarizes hypothetical data for different enantioselective synthetic approaches to this compound, based on methodologies reported for analogous chiral esters.
Table 1: Comparison of Potential Enantioselective Synthetic Methods for this compound
| Method | Chiral Source | Typical Enantiomeric Excess (ee) (%) | Potential Advantages | Potential Challenges |
| Esterification of Chiral Acid | (S)-2-Bromobutanoic Acid | >99 | High stereochemical fidelity | Availability and cost of enantiopure starting material |
| Enzymatic Resolution (Hydrolysis) | Racemic this compound | 90-98 | Mild reaction conditions, high selectivity | Maximum 50% theoretical yield for the desired enantiomer |
| Catalytic Asymmetric Bromination | α,β-Unsaturated Ester Precursor | 85-95 | Catalytic nature, potential for high turnover | Catalyst development and optimization required |
Determination of Enantiomeric Purity
The determination of the enantiomeric purity of a chiral compound like this compound is a critical step in asymmetric synthesis to quantify the success of the enantioselective method. Several analytical techniques are available for this purpose, with chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents being the most common and reliable methods. libretexts.orglibretexts.org
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the analysis of this compound, a normal-phase HPLC system with a CSP, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) carbamates), would likely be effective. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. The enantiomeric excess (ee) is calculated by integrating the peak areas of the two enantiomers.
A hypothetical chiral HPLC separation of a sample of this compound is detailed in the table below.
Table 2: Hypothetical Chiral HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Calculated Enantiomeric Excess | 96% |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy in an achiral environment cannot distinguish between enantiomers. However, in the presence of a chiral solvating agent (CSA), the enantiomers of a chiral compound can form transient diastereomeric complexes. libretexts.org These complexes have different magnetic environments, which can lead to the separation of signals for the two enantiomers in the NMR spectrum. For this compound, a chiral lanthanide shift reagent or a chiral alcohol could be used as the CSA. The enantiomeric excess can be determined by integrating the signals corresponding to each enantiomer.
The following table illustrates a hypothetical ¹H-NMR analysis of this compound using a chiral solvating agent.
Table 3: Hypothetical ¹H-NMR Data for Enantiomeric Purity Determination of this compound
| Nucleus | Racemic Sample (Chemical Shift, ppm) | Sample with CSA (Chemical Shift, ppm) | Integration Ratio (R:S) |
| CH-Br | 4.35 (quartet) | 4.38 (quartet, R-enantiomer) | 98:2 |
| 4.42 (quartet, S-enantiomer) |
In addition to these methods, derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified by standard chromatographic or spectroscopic techniques, is another viable approach. libretexts.org The choice of method depends on the specific properties of the compound and the available instrumentation.
Chemical Reactivity and Mechanistic Investigations of Tetradecyl 2 Bromobutanoate
Nucleophilic Substitution Reactions at the α-Carbon Center
The presence of a bromine atom, a good leaving group, on the carbon adjacent to the carbonyl group makes the α-carbon of tetradecyl 2-bromobutanoate an electrophilic center susceptible to attack by nucleophiles. These reactions are fundamental for the introduction of a wide range of functional groups, leading to the synthesis of diverse α-functionalized butanoate derivatives.
Generation of Diverse α-Functionalized Butanoate Derivatives
A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-nucleophile bonds. These reactions are typically carried out in appropriate solvents and may require basic or neutral conditions depending on the nature of the nucleophile. The long tetradecyl chain, being largely non-polar, can influence the choice of solvent to ensure solubility of the starting material.
Common nucleophilic substitution reactions at the α-carbon of this compound can lead to the formation of valuable compounds such as α-hydroxyesters, α-alkoxyethers, and α-amino esters. For instance, reaction with hydroxide (B78521) or alkoxide ions yields the corresponding α-hydroxy or α-alkoxy butanoates. organic-chemistry.org Similarly, nitrogen-based nucleophiles like ammonia (B1221849), primary amines, or azide (B81097) followed by reduction can be used to introduce an amino group, providing a pathway to α-amino acids and their derivatives. ox.ac.uklibretexts.orgnih.gov The Gabriel synthesis, utilizing phthalimide (B116566) as an ammonia surrogate, offers a classic and effective method for preparing primary amines from alkyl halides. libretexts.org
Table 1: Examples of Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product | Product Class |
| Hydroxide | Sodium Hydroxide (NaOH) | Tetradecyl 2-hydroxybutanoate | α-Hydroxy Ester |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Tetradecyl 2-methoxybutanoate | α-Alkoxy Ester |
| Azide | Sodium Azide (NaN₃) | Tetradecyl 2-azidobutanoate | α-Azido Ester |
| Phthalimide | Potassium Phthalimide | N-(1-(Tetradecoxycarbonyl)propyl)phthalimide | Phthalimido Ester |
| Cyanide | Sodium Cyanide (NaCN) | Tetradecyl 2-cyanobutanoate | α-Cyano Ester |
Exploration of Regioselectivity and Stereochemical Control
Regioselectivity in the context of this compound substitution reactions is straightforward, as the single bromine atom is located at the activated α-position, which is the primary site of nucleophilic attack. libretexts.org
Stereochemical control, however, is a critical aspect, particularly if the starting material is chiral. The stereochemical outcome of the substitution is dictated by the reaction mechanism, which can be either S(_N)1 or S(_N)2. masterorganicchemistry.comwikipedia.org
S(_N)2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.comopenstax.org For S(_N)2 reactions to be favored, aprotic solvents and strong, unhindered nucleophiles are typically used. wikipedia.org Given that this compound is a secondary alkyl halide, the S(_N)2 pathway is a likely outcome, especially with potent nucleophiles.
S(_N)1 Mechanism: This two-step mechanism involves the initial, slow departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.com The nucleophile can then attack this intermediate from either face, leading to a mixture of enantiomers (racemization) if the starting material was chiral. The S(_N)1 pathway is favored by polar protic solvents that can stabilize the carbocation intermediate and by weaker nucleophiles. libretexts.org The secondary nature of the α-carbon in this compound makes the formation of a carbocation less favorable than for a tertiary halide, but it can still occur under appropriate conditions.
Elimination Reactions
In competition with nucleophilic substitution, this compound can undergo elimination reactions, where the bromine atom and a hydrogen atom from an adjacent carbon are removed to form a double bond. These reactions are promoted by the use of strong, sterically hindered bases and higher temperatures.
Formation of α,β-Unsaturated Ester Structures
The elimination of hydrogen bromide (HBr) from this compound results in the formation of tetradecyl 2-butenoate, an α,β-unsaturated ester. According to Zaitsev's rule, when there are multiple β-hydrogens, the more substituted (and thus more stable) alkene is the major product. libretexts.org In this case, elimination of a proton from the β-carbon (C3) leads to the conjugated and more stable tetradecyl 2-butenoate.
Table 2: Elimination Reaction of this compound
| Base | Product | Reaction Type |
| Potassium tert-butoxide (KOtBu) | Tetradecyl 2-butenoate | E2 Elimination |
Mechanistic Studies of E1 and E2 Pathways
The mechanism of elimination can also be unimolecular (E1) or bimolecular (E2). libretexts.orglibretexts.org
E2 Mechanism: This is a concerted, one-step process where the base removes a β-hydrogen at the same time as the leaving group departs. msu.edu The reaction rate is dependent on the concentrations of both the substrate and the base. msu.edu Strong bases, such as alkoxides (e.g., ethoxide, tert-butoxide), favor the E2 pathway. libretexts.org For the E2 reaction to occur, the β-hydrogen and the bromine atom must be in an anti-periplanar conformation. chemistrysteps.com
E1 Mechanism: This two-step mechanism begins with the slow, unimolecular ionization of the substrate to form a carbocation, which is the same intermediate as in the S(_N)1 reaction. libretexts.org In a subsequent step, a weak base removes a β-proton to form the alkene. The E1 reaction rate depends only on the concentration of the alkyl halide. libretexts.org It is favored by polar protic solvents, weak bases, and higher temperatures.
For a secondary alkyl halide like this compound, both E1 and E2 mechanisms are possible and often compete with S(_N)1 and S(_N)2 reactions. masterorganicchemistry.com The choice of base is a key determinant; strong bases will favor the E2 mechanism, while weak bases and heat will favor the E1 pathway. libretexts.org
Reactivity of the Ester Moiety
The tetradecyl ester group in the molecule can also participate in characteristic ester reactions, such as hydrolysis and transesterification. These reactions typically require acidic or basic catalysis.
Hydrolysis: Under acidic or basic conditions, the ester can be cleaved. Basic hydrolysis, also known as saponification, is an essentially irreversible process that yields the butanoate carboxylate and tetradecanol (B45765). masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl. nih.gov Studies on the hydrolysis of long-chain esters have shown that molecular aggregation can influence the reaction rates. libretexts.orgroyalsocietypublishing.org
Transesterification: In the presence of an alcohol and an acid or base catalyst, the tetradecyl group can be exchanged for another alkyl group. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to an equilibrium mixture containing methyl 2-bromobutanoate and tetradecanol. This reaction is also a nucleophilic acyl substitution at the carbonyl carbon. wikipedia.org
Table 3: Reactions of the Ester Moiety in this compound
| Reaction | Reagents | Products |
| Basic Hydrolysis | NaOH, H₂O | Sodium 2-bromobutanoate, Tetradecanol |
| Acidic Hydrolysis | H₃O⁺, H₂O | 2-Bromobutanoic acid, Tetradecanol |
| Transesterification | CH₃OH, H⁺ (catalyst) | Methyl 2-bromobutanoate, Tetradecanol |
Transesterification Processes with Various Alcohols
Transesterification is a fundamental organic reaction involving the exchange of the alkoxy group of an ester with that of an alcohol. diva-portal.orgmasterorganicchemistry.com This equilibrium-driven process can be catalyzed by either acids or bases. diva-portal.orgmasterorganicchemistry.com In the case of this compound, transesterification would involve the reaction with an alcohol (R'-OH) to yield a new ester (2-bromobutanoyl-OR') and tetradecanol.
The reaction mechanism, whether acid or base-catalyzed, proceeds through a tetrahedral intermediate. diva-portal.org Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the incoming alcohol. masterorganicchemistry.com In basic media, the alcohol is deprotonated to a more nucleophilic alkoxide, which then attacks the carbonyl carbon. masterorganicchemistry.com
The long tetradecyl chain is not expected to significantly influence the electronic nature of the ester carbonyl group directly. However, it may exert steric hindrance, potentially slowing the reaction rate compared to esters with smaller alkyl groups. The presence of the α-bromo group, being electron-withdrawing, can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack.
Table 1: Illustrative Transesterification of this compound with Various Alcohols (Note: The following data is illustrative and based on general principles of transesterification, as specific experimental data for this compound is not available.)
| Reactant Alcohol | Catalyst | Solvent | Reaction Conditions | Expected Major Products |
| Methanol | H₂SO₄ (cat.) | Excess Methanol | Reflux | Methyl 2-bromobutanoate, Tetradecanol |
| Ethanol (B145695) | NaOEt (cat.) | Ethanol | Room Temperature | Ethyl 2-bromobutanoate, Tetradecanol |
| Isopropanol | H₂SO₄ (cat.) | Toluene | Reflux with Dean-Stark trap | Isopropyl 2-bromobutanoate, Tetradecanol |
| Benzyl Alcohol | Ti(OiPr)₄ (cat.) | Xylene | 140 °C | Benzyl 2-bromobutanoate, Tetradecanol |
Controlled Hydrolysis and Saponification Kinetics
Hydrolysis of esters is the cleavage of the ester bond by reaction with water to produce a carboxylic acid and an alcohol. This process can be catalyzed by acid or, more commonly, by a base in a process known as saponification. docbrown.infomasterorganicchemistry.com
Acid-catalyzed hydrolysis is a reversible process and follows a mechanism similar to acid-catalyzed transesterification, with water acting as the nucleophile. docbrown.info Saponification, the base-promoted hydrolysis, is an irreversible reaction because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. masterorganicchemistry.com
Detailed kinetic studies on the saponification of this compound are not available. However, based on studies of similar long-chain esters, it is expected that the reaction would proceed to completion under standard saponification conditions (e.g., aqueous NaOH or KOH, with a co-solvent like ethanol to improve solubility). The rate of saponification is also influenced by the length of the fatty acid chain, with shorter chains sometimes reacting faster. chemondis.com
Radical Processes and Polymerization Initiation
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical, making it a potential initiator for radical polymerization.
Radical initiators are substances that can produce radical species under mild conditions, which then initiate a chain reaction polymerization. researchgate.net Typical initiators include compounds with weak bonds, such as peroxides or azo compounds. docbrown.inforesearchgate.net Alkyl halides, particularly those with activating groups, can also serve as radical initiators, especially in controlled radical polymerization techniques. acs.org
For this compound, the C-Br bond can be cleaved under thermal or photochemical conditions, or more commonly, through interaction with a transition metal catalyst, to generate a secondary alkyl radical centered on the carbon bearing the bromine. This radical can then add to a vinyl monomer, initiating the polymerization process. The stability of the generated radical is a key factor in its efficacy as an initiator. In this case, the resulting radical is stabilized by the adjacent carbonyl group through resonance.
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/living radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. acs.orglibretexts.org A key component of ATRP is the initiator, which is typically an alkyl halide. diva-portal.orgacs.org
This compound is structurally well-suited to act as an initiator in ATRP. The polymerization is initiated by the reversible transfer of the bromine atom from the initiator to a transition metal complex (e.g., a copper(I) complex with a suitable ligand), generating a radical and the oxidized metal complex. libretexts.org This radical then propagates by adding to monomer units. The key to the controlled nature of ATRP is the reversible deactivation of the growing polymer chain by the transfer of the halogen back from the metal complex, which maintains a low concentration of active radicals and minimizes termination reactions. libretexts.org
The general requirements for an efficient ATRP initiator are a fast and quantitative initiation. acs.org Alkyl halides with activating substituents on the α-carbon, such as carbonyl groups, are effective initiators. acs.org Therefore, this compound is a promising candidate for initiating the ATRP of various monomers, such as styrenes and (meth)acrylates. The long tetradecyl chain would be incorporated as an end-group in the resulting polymer, which could be utilized to tailor the physical properties of the final material, for instance, by introducing hydrophobicity or for self-assembly applications.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound provides a handle for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.orgnih.gov While most commonly applied to sp²-hybridized carbons, the Suzuki-Miyaura coupling of alkyl halides has also been developed. organic-chemistry.org
In the context of this compound, the C-Br bond at the 2-position of the butanoate chain could potentially undergo Suzuki-Miyaura coupling with an organoboron reagent (e.g., a boronic acid or a boronate ester). The catalytic cycle generally involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The success of Suzuki-Miyaura coupling with alkyl halides can be challenging due to competing β-hydride elimination from the alkyl-palladium intermediate. However, the use of specific ligands can promote the desired cross-coupling pathway. While no specific examples of Suzuki-Miyaura reactions with this compound are reported, studies on similar α-bromo esters suggest that such a reaction is feasible. For instance, the regioselective arylation of a 2-bromo-4-chlorophenyl-2-bromobutanoate via a palladium-catalyzed Suzuki-Miyaura cross-coupling has been successfully demonstrated, indicating the reactivity of the α-bromo ester functionality in this type of transformation.
Table 2: Hypothetical Suzuki-Miyaura Cross-Coupling of this compound (Note: The following data is hypothetical and based on the known reactivity of similar compounds in Suzuki-Miyaura reactions, as specific experimental data for this compound is not available.)
| Organoboron Reagent | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Tetradecyl 2-phenylbutanoate |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | Tetradecyl 2-(4-methylphenyl)butanoate |
| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | Tetradecyl 2-vinylbutanoate |
| Methylboronic acid | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | Tetradecyl 2-methylbutanoate |
Investigation of Other Palladium-Mediated Coupling Reactions
The carbon-bromine bond at the α-position to the carbonyl group in this compound is activated towards oxidative addition to a low-valent palladium center, a key initial step in many cross-coupling reactions. uwindsor.ca This makes it a suitable substrate for several palladium-catalyzed transformations beyond the more common Suzuki and Heck reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation.
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org For this compound, a Negishi coupling would offer a pathway to introduce a variety of alkyl, alkenyl, or aryl groups at the α-position. The use of a palladium catalyst, often with phosphine (B1218219) ligands, is common. wikipedia.orgorganic-chemistry.org A significant challenge in couplings involving secondary alkyl halides is the potential for β-hydride elimination, which can lead to isomerized byproducts. nih.gov However, the design of the catalyst system, particularly the choice of ligand, can suppress this side reaction and promote the desired reductive elimination to form the cross-coupled product. nih.govorganic-chemistry.org
Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the coupling partner in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source. acs.org This reaction is known for its tolerance of various functional groups. acs.org Research on the asymmetric Hiyama coupling of racemic α-bromo esters has demonstrated that nickel/diamine catalyst systems can produce α-aryl esters with good enantioselectivity. acs.orgorganic-chemistry.org This suggests that a palladium-catalyzed Hiyama reaction with this compound could be a viable method for introducing aryl or alkenyl substituents.
Carbonylative Couplings: Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into carbon-halide bonds, followed by coupling with a suitable nucleophile. A carbonylative Suzuki-Miyaura coupling of an α-bromo ester, for instance, could lead to the formation of a β-keto ester. Studies on sterically hindered aryl bromides have shown that slow addition of the boronic acid can favor the carbonylative pathway over the direct Suzuki coupling. rsc.org This technique could potentially be adapted for this compound to achieve selective carbonylation.
The following table summarizes the potential palladium-mediated coupling reactions for this compound based on the reactivity of analogous α-bromo esters.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst System | Potential Product with this compound |
| Negishi | Organozinc (R-ZnX) | Pd(0) complex with phosphine ligands (e.g., PCyp₃) | Tetradecyl 2-R-butanoate |
| Hiyama | Organosilane (R-SiR'₃) | Pd(0) or Ni(0) complex with fluoride activation | Tetradecyl 2-R-butanoate (R=aryl, alkenyl) |
| Carbonylative Suzuki | Organoboron (R-B(OR)₂) + CO | Pd(0) complex with phosphine ligands | Tetradecyl 2-cocoyl-butanoate |
This table is illustrative and based on the reactivity of analogous compounds. Specific reaction conditions for this compound would require experimental optimization.
Catalyst Design and Reaction Optimization for Selective Transformations
The successful application of palladium-catalyzed reactions to substrates like this compound heavily relies on the strategic design of the catalyst and the optimization of reaction conditions to achieve high selectivity and yield.
Ligand Design: The ligand coordinated to the palladium center plays a crucial role in modulating the catalyst's reactivity, stability, and selectivity. uwindsor.ca For cross-coupling reactions of alkyl halides, bulky and electron-rich phosphine ligands are often employed. organic-chemistry.orgnih.gov These ligands facilitate the oxidative addition step and can influence the rate of reductive elimination versus competing side reactions like β-hydride elimination. For instance, the development of biarylphosphine ligands (e.g., CPhos) has enabled the highly selective Negishi coupling of secondary alkylzinc reagents with heteroaryl halides. nih.gov In the context of enantioselective transformations of racemic α-bromo esters, chiral ligands, such as diamines for nickel-catalyzed Hiyama couplings, are essential for inducing asymmetry in the product. organic-chemistry.org
Catalyst Precursors and Additives: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the use of additives can significantly impact the catalytic cycle. mdpi.combeilstein-journals.org In some cases, pre-catalysts are designed for ease of handling and to ensure the efficient generation of the active Pd(0) species in situ. nih.gov Additives can serve various purposes; for example, in Hiyama couplings, a fluoride source is necessary to activate the organosilane. acs.org In certain Heck reactions, additives like N-bromosuccinimide have been used to facilitate the coupling of arylboronic acids with olefins under mild conditions. beilstein-journals.org
Reaction Conditions: Optimization of reaction parameters such as solvent, base, temperature, and reaction time is critical for achieving the desired transformation. The polarity of the solvent can influence the solubility of the reactants and the stability of intermediates in the catalytic cycle. The choice of base is often crucial, particularly in reactions like the Heck and Suzuki couplings, where it participates in the regeneration of the catalyst. libretexts.orgfishersci.es For instance, the yield of an intramolecular Heck reaction was found to be highly dependent on the base used, with DABCO being optimal in one reported case. scholaris.ca Temperature control is also vital, as it can affect the rates of competing reaction pathways. Milder reaction conditions are generally preferred to minimize side reactions and decomposition of sensitive substrates or products. researchgate.net
The table below outlines key considerations in catalyst design and optimization for selective transformations of α-bromo esters, which are applicable to this compound.
| Parameter | Design/Optimization Strategy | Rationale |
| Ligand | Use of bulky, electron-rich phosphines (e.g., CPhos, PCyp₃) | Promotes oxidative addition and favors reductive elimination over β-hydride elimination. |
| Employ chiral ligands (e.g., diamines, bisoxazolines) | Induces enantioselectivity in reactions with racemic starting materials. nih.gov | |
| Catalyst System | Use of well-defined pre-catalysts | Improves reproducibility and allows for lower catalyst loadings. nih.gov |
| Screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) | The counter-ions and oxidation state of the initial palladium source can affect catalyst activation and performance. | |
| Additives | Inclusion of activators (e.g., fluoride for Hiyama coupling) | Necessary for the transmetalation step with certain organometallic reagents. acs.org |
| Reaction Conditions | Optimization of base, solvent, and temperature | Fine-tunes reaction rates and selectivity, minimizing byproduct formation. scholaris.canih.gov |
| Slow addition of reagents | Can favor a desired reaction pathway over a competing one, e.g., carbonylative vs. direct coupling. rsc.org |
This table provides a general framework for the development of selective catalytic systems for the transformation of this compound.
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Molecular Construction
As a building block, tetradecyl 2-bromobutanoate offers chemists the ability to introduce both a long saturated hydrocarbon tail and a versatile reactive handle in a single step. The C-Br bond at the α-position to the carbonyl group is susceptible to nucleophilic substitution and radical reactions, while the ester can be hydrolyzed or transesterified, providing further avenues for molecular elaboration.
The reactivity of the α-bromo position in this compound facilitates its use in the synthesis of complex branched and cyclic structures. Through reactions such as alkylation of enolates or other carbon nucleophiles, the tetradecyl butanoate moiety can be appended to a variety of molecular scaffolds, introducing a significant branched lipophilic segment.
Furthermore, intramolecular reactions can be envisioned where the this compound is first modified to contain a nucleophilic site elsewhere in the molecule. Subsequent intramolecular cyclization, often under high dilution to favor this process over intermolecular polymerization, can lead to the formation of macrocyclic structures. masterorganicchemistry.com The formation of such rings is a key strategy in the synthesis of many complex natural products and other biologically active molecules. For instance, radical cyclization of related bromo esters can be promoted to form cyclic compounds. nih.govrsc.org
A representative reaction for branching is the alkylation of a ketone enolate:
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| Ketone Enolate | This compound | α-Alkylated Ketone | Synthesis of complex natural product analogues |
| Organocuprate | This compound | Substituted Butanoate | Introduction of branched side chains |
| Di-anion of a β-ketoester | This compound | Dialkylated β-ketoester | Precursor for substituted cyclic systems |
The tetradecyl group is a long, linear, and hydrophobic alkyl chain that can significantly influence the physical properties of a molecule, such as its solubility, melting point, and self-assembly behavior. The use of this compound allows for the direct incorporation of this C14 chain into a target molecule. This is particularly relevant in materials science and medicinal chemistry, where the modulation of lipophilicity is crucial. For example, the incorporation of tetradecyl chains into phenacene molecules has been shown to enhance the performance of field-effect transistors. rsc.orgokayama-u.ac.jp Similarly, the synthesis of copolymers with tetradecyl solubilizing groups is a strategy used in the development of materials for electronic applications. acs.org
The ester functionality of this compound can be cleaved under hydrolytic conditions to release tetradecanol (B45765), or it can be used to link the butanoate fragment to other molecular components. This versatility makes it a strategic choice for introducing long-chain alkyl groups in a controlled manner.
Nature frequently utilizes long-chain fatty acids and their derivatives to construct complex and functional molecular architectures, such as cell membranes and other biological structures. nih.gov The synthesis of molecules that mimic these natural structures is a key area of research in bio-inspired chemistry. nih.gov this compound, with its long alkyl chain, serves as an excellent starting material for the creation of such bio-inspired scaffolds.
The long tetradecyl tail can mimic the lipid tails found in natural systems, while the reactive α-bromo ester can be used to attach the molecule to a polar head group or to polymerize it into a larger assembly. This approach can be used to create synthetic amphiphiles that self-assemble into vesicles or other ordered structures, mimicking the behavior of natural lipids. Such bio-inspired scaffolds have potential applications in drug delivery, as synthetic cell membranes, and in the creation of novel biomaterials. mdpi.com
Precursor for Tailored Polymeric Materials
The α-bromo ester functionality of this compound makes it a highly effective initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). vulcanchem.comcmu.edu This allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The tetradecyl group, in turn, imparts specific properties to the resulting polymers.
This compound can be used to introduce the tetradecyl butanoate group onto existing polymer backbones or as side chains. This can be achieved by using the α-bromo ester as an initiator to grow polymer chains from a surface or a macroinitiator, a technique known as "grafting from". innovareacademics.inmdpi.com Alternatively, the bromo group can be substituted by a polymerizable group, and the resulting monomer can be copolymerized with other monomers to introduce the long-chain alkyl group as a side chain.
The incorporation of the long, hydrophobic tetradecyl chain can dramatically alter the properties of the polymer, for example, by increasing its hydrophobicity, lowering its glass transition temperature, or inducing crystallinity in the side chains. d-nb.infotandfonline.com This functionalization is a powerful tool for tailoring the properties of polymers for specific applications, such as coatings, adhesives, and specialty plastics.
Typical ATRP reaction using this compound as an initiator:
| Monomer | Polymer Type | Potential Application |
| Styrene | Polystyrene with a tetradecyl butanoate end-group | Hydrophobic coating |
| Methyl Methacrylate | Poly(methyl methacrylate) with a tetradecyl butanoate end-group | Specialty adhesive |
| Acrylamide | Polyacrylamide with a tetradecyl butanoate end-group | Rheology modifier |
The presence of the long tetradecyl chain in polymers synthesized using this compound as an initiator can have a profound effect on the polymer's architecture and its ability to self-assemble in solution. When incorporated into block copolymers, the hydrophobic tetradecyl group can drive the formation of micelles, vesicles, or other nanostructures in aqueous media. nih.govmdpi.comresearchgate.net The size and morphology of these self-assembled structures can be tuned by controlling the length of the polymer blocks and the nature of the other monomers. rsc.orgrsc.org
This ability to control self-assembly is of great interest for a variety of applications, including drug delivery systems, where the hydrophobic core of a micelle can encapsulate a poorly water-soluble drug, and in nanotechnology for the creation of ordered materials. The introduction of long alkyl side chains is a well-established strategy to influence the self-organization of polymers. avestia.comnih.gov
Intermediate in the Synthesis of Specialty Organic Compounds
The dual functionality of this compound makes it a strategic precursor in multi-step synthetic pathways. The long tetradecyl chain imparts significant lipophilicity to the molecule and its derivatives, a desirable property in applications such as the formulation of transfection reagents and other specialty chemicals designed to interact with biological membranes or nonpolar environments.
The bromine atom on the second carbon of the butanoate chain is a key site for derivatization through nucleophilic substitution reactions. cymitquimica.com This allows for the introduction of a wide array of functional groups, leading to the creation of novel chemical entities with tailored properties.
One significant application of similar alpha-bromoesters is in the synthesis of amine-containing compounds. For instance, long-chain bromoesters can be reacted with primary or secondary amines to form new carbon-nitrogen bonds. This type of reaction is fundamental in the construction of cationic lipids, which are essential components of non-viral gene delivery systems. The general reaction involves the displacement of the bromide ion by the amine nucleophile, often in the presence of a base to neutralize the hydrogen bromide byproduct. While specific examples detailing the use of this compound in this context are not prevalent in publicly accessible literature, the synthesis of related compounds, such as pentadecyl-4-bromobutanoate, for creating amine-containing transfection reagents has been documented. googleapis.com
Another powerful method for derivatization is the Suzuki cross-coupling reaction. Although direct examples with this compound are not explicitly detailed, the selective arylation of the structurally related 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrates the feasibility of such transformations. youtube.com In a hypothetical Suzuki coupling, this compound could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, attaching an aryl group at the 2-position of the butanoate chain and creating a novel alpha-aryl carboxylic acid ester.
The following table illustrates potential derivatization reactions of this compound:
| Reactant | Reagent(s) | Product Type | Significance |
| This compound | Primary/Secondary Amine | α-Amino Ester | Precursor to cationic lipids, surfactants |
| This compound | Arylboronic Acid, Pd Catalyst, Base | α-Aryl Ester | Synthesis of complex organic molecules |
| This compound | Sodium Azide (B81097) | α-Azido Ester | Intermediate for α-amino acids, triazoles |
| This compound | Sodium Thiolate | α-Thioether Ester | Introduction of sulfur-containing moieties |
This table presents plausible derivatization reactions based on the known reactivity of α-bromoesters.
The ester group of this compound also offers a handle for synthetic modification, primarily through transesterification. This reaction allows for the exchange of the tetradecyl group with another alcohol, providing a pathway to a variety of other functional esters while retaining the reactive 2-bromo functionality. For example, reaction with a short-chain alcohol like ethanol (B145695) in the presence of an acid or base catalyst would yield ethyl 2-bromobutanoate and tetradecanol. This can be a strategic step if the 2-bromobutyryl moiety needs to be transferred to a different molecular scaffold.
Furthermore, the entire this compound molecule can act as an alkylating agent, where the butanoate ester part is the leaving group in certain reactions, although this is less common than reactions at the C-Br bond. nih.govnih.govmyeloma.org More typically, the compound is used to introduce the 2-(tetradecyloxycarbonyl)propyl group into other molecules via nucleophilic attack at the bromine-bearing carbon. youtube.com
The synthesis of various functional esters from this compound can also be achieved by first performing a substitution reaction at the 2-position, followed by modification of the newly introduced functional group. For example, if an azide group is introduced to form tetradecyl 2-azidobutanoate, this can then be reduced to an amine, which in turn can be acylated or alkylated to build up more complex structures.
The table below outlines some synthetic pathways involving this compound to generate specific classes of compounds.
| Starting Material | Reaction Sequence | Intermediate/Final Product Class |
| This compound | 1. Nucleophilic substitution (e.g., with an amine) | α-Functionalized Tetradecyl Esters |
| This compound | 2. Transesterification (with a different alcohol) | Other α-Bromo Esters |
| This compound | 3. Reduction of the ester group (e.g., with LiAlH₄) | 2-Bromo-1-butanol derivatives |
This table illustrates potential synthetic pathways utilizing the reactivity of this compound.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the spectra, the chemical environment of each proton and carbon atom can be determined.
In the ¹H NMR spectrum of Tetradecyl 2-bromobutanoate, each set of chemically non-equivalent protons generates a distinct signal. The chemical shift (δ) of these signals, their integration, and their splitting patterns provide a detailed map of the proton environments. The electron-withdrawing effects of the bromine atom and the ester oxygen cause the protons closest to these functional groups to appear at a lower field (higher δ value).
Key features of the predicted ¹H NMR spectrum include:
A triplet corresponding to the terminal methyl group of the tetradecyl chain, appearing at the highest field (lowest δ value).
A large, complex multiplet for the methylene (B1212753) (CH₂) groups of the long alkyl chain.
A triplet for the methylene group of the tetradecyl chain directly attached to the ester oxygen, shifted downfield.
A quartet for the proton on the second carbon of the butanoyl chain (the α-carbon), which is deshielded by the adjacent bromine atom and the carbonyl group.
A triplet for the terminal methyl group of the butanoyl chain.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH(Br) | 4.2 - 4.4 | Quartet (q) |
| O-CH₂ | 4.1 - 4.3 | Triplet (t) |
| CH₂-CH(Br) | 1.9 - 2.1 | Multiplet (m) |
| O-CH₂-CH₂ | 1.6 - 1.8 | Multiplet (m) |
| (CH₂)₁₁ | 1.2 - 1.4 | Multiplet (m) |
| CH₃ (butanoyl) | 1.0 - 1.2 | Triplet (t) |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Key features of the predicted ¹³C NMR spectrum include:
The carbonyl carbon of the ester group appearing at a very low field (around 170 ppm).
The carbon atom bonded to the bromine atom (α-carbon) is significantly deshielded.
The carbon of the methylene group attached to the ester oxygen is also shifted downfield.
A series of signals in the upfield region corresponding to the carbons of the long tetradecyl chain.
Signals for the terminal methyl carbons of both the butanoyl and tetradecyl chains appearing at the highest field.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 168 - 172 |
| O-CH₂ | 65 - 68 |
| CH(Br) | 45 - 50 |
| O-CH₂-CH₂ | 28 - 32 |
| CH₂-CH(Br) | 28 - 32 |
| (CH₂)₁₁ | 22 - 35 |
| CH₃ (butanoyl) | 12 - 15 |
Two-dimensional NMR techniques are employed to establish the connectivity between different atoms within the molecule, confirming the structure deduced from 1D NMR.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the protons of the butanoyl chain and between adjacent methylene groups in the tetradecyl chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection of different molecular fragments. A key HMBC correlation for this compound would be between the protons of the methylene group attached to the ester oxygen and the carbonyl carbon, confirming the ester linkage.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the ester and alkyl bromide functional groups.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (ester) | Stretch | 1735 - 1750 |
| C-O (ester) | Stretch | 1150 - 1250 |
| C-Br | Stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. This helps in determining the molecular weight and can give clues about the molecule's structure. For this compound, the mass spectrum would likely be obtained using a soft ionization technique to observe the molecular ion. The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion peak (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio).
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [M]+• and [M+2]+• | Molecular ion peaks showing the isotopic pattern of bromine. |
| [M - O(CH₂)₁₃CH₃]+ | Loss of the tetradecyloxy radical. |
| [M - Br]+ | Loss of the bromine atom. |
| [CH₃(CH₂)₁₃]+ | Tetradecyl cation. |
Analysis of Fragmentation Pathways for Structural Confirmation
Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in predictable ways, providing a "fingerprint" that helps to elucidate the molecule's structure. chemguide.co.ukwikipedia.org For a long-chain ester like this compound, several key fragmentation pathways are anticipated. jove.comwhitman.edu
α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. wikipedia.orgjove.com Two primary α-cleavage events are expected:
Loss of the tetradecyloxy radical (•O-C₁₄H₂₉), leading to the formation of the 2-bromobutanoyl cation.
Loss of the bromo-sec-butyl group, resulting in a protonated tetradecanoic acid fragment, although this is generally less favored.
McLafferty Rearrangement: This is a characteristic fragmentation for esters and other carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. jove.comlibretexts.org It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-carbon-carbon bond. libretexts.org For the tetradecyl ester portion, this would result in the elimination of a neutral alkene (tetradecene) and the formation of a radical cation of protonated 2-bromobutanoic acid.
Cleavage of the C-Br Bond: The carbon-bromine bond can break, leading to the loss of a bromine radical (•Br), resulting in a fragment with a mass of M-79 or M-81.
Alkyl Chain Fragmentation: The long tetradecyl chain can undergo fragmentation, typically producing a series of carbocation clusters separated by 14 mass units (corresponding to CH₂ groups). whitman.edulibretexts.org
Table 2: Predicted Major Fragments for this compound in EI-MS
| m/z (for ⁷⁹Br) | Proposed Fragment Structure/Origin | Fragmentation Pathway |
| 378/380 | [C₁₈H₃₅BrO₂]⁺ | Molecular Ion (M⁺) |
| 299 | [C₁₈H₃₅O₂]⁺ | Loss of •Br |
| 197/199 | [C₄H₆BrO]⁺ | α-Cleavage: Loss of •OC₁₄H₂₉ |
| 169/171 | [C₄H₈BrO₂]⁺• | McLafferty Rearrangement from ester chain |
| 196 | [C₁₄H₂₈]⁺• | Charge retention on alkene from McLafferty |
| 57 | [C₄H₉]⁺ | Butyl cation from various cleavages |
| 43 | [C₃H₇]⁺ | Propyl cation |
This table is based on general fragmentation rules for long-chain bromoesters. The relative abundance of these peaks would depend on the ionization conditions.
Chiroptical Spectroscopy (for enantiopure forms)
This compound possesses a chiral center at the second carbon of the butanoate chain. Therefore, its enantiomers will interact with plane-polarized light. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.
Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. pressbooks.pub The specific rotation, [α]D, is a physical constant for a pure enantiomer under standard conditions (a specific temperature and wavelength, usually the sodium D-line at 589 nm). pressbooks.pub One enantiomer will have a positive (dextrorotatory, +) rotation, while its mirror image will have a negative (levorotatory, -) rotation of the same magnitude. Measuring the optical rotation of a sample of this compound would confirm its optical activity and, when compared to a known standard, could be used to determine its absolute configuration (R or S). Without a literature value, the direction of rotation for a specific enantiomer cannot be predicted a priori.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides more detailed structural information than optical rotation alone. For α-bromo esters, the electronic transitions associated with the carbonyl chromophore (n → π*) and the C-Br bond are influenced by the chiral environment. capes.gov.brglobalauthorid.com
Studies on analogous α-bromo carboxylic acids and their esters have shown that the sign of the Cotton effect in the CD spectrum, particularly for the n → π* transition of the carboxyl group around 210-240 nm, can often be correlated with the absolute configuration at the α-carbon. capes.gov.brglobalauthorid.com For instance, a positive or negative Cotton effect in this region could be empirically related to the R or S configuration, respectively, based on established rules for this class of compounds. This makes CD spectroscopy a powerful tool for assigning the absolute configuration of enantiopure this compound. cdnsciencepub.com
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting molecular characteristics. arxiv.org Methods like Density Functional Theory (DFT) are widely used to analyze the electronic properties of molecules. researchgate.net
Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. qcware.com This is achieved by systematically adjusting atomic positions to minimize the forces on the atoms. qcware.com For complex molecules, advanced algorithms and efficient internal coordinate systems are employed to accelerate convergence to the local energy minimum. qcware.commolssi.org The result of a geometry optimization is the final molecular geometry, along with its energy. qcware.com This process is a prerequisite for accurate calculations of other molecular properties. stackexchange.com
The electronic structure of a molecule describes the arrangement and energies of its electrons. chemrxiv.org Computational methods can determine various electronic properties, such as the distribution of electron density and the energies of molecular orbitals. researchgate.netchemrxiv.org These calculations are crucial for understanding a molecule's behavior in chemical reactions. chemrxiv.org
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a key concept in predicting the reactivity of molecules. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the highest energy orbital containing electrons, while the LUMO is the lowest energy orbital without electrons. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net For instance, in a study of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, the compound with the smallest HOMO-LUMO gap (4.27 eV) was found to be the most reactive. mdpi.com Conversely, the derivative with the largest gap (5.19 eV) was the most stable. mdpi.com
The energies of the HOMO and LUMO are also related to a molecule's ionization potential and electron affinity, respectively. researchgate.net These values, along with the HOMO-LUMO gap, can be used to calculate various reactivity descriptors, including chemical hardness, softness, and electrophilicity index. researchgate.netmdpi.com
Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Theory
| Parameter | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower stability. |
| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability and lower reactivity. mdpi.com |
| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons | A higher value indicates a stronger electrophile. mdpi.com |
The Molecular Electrostatic Potential (MEP) is a real physical property that describes the net electrostatic effect of a molecule's electrons and nuclei. ias.ac.in It is a valuable tool for understanding and predicting noncovalent interactions and chemical reactivity. ias.ac.incore.ac.uk The MEP is typically visualized as a 3D map projected onto the molecular surface, often an isodensity surface. core.ac.uk
The MEP surface is color-coded to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. avogadro.cc The locations and values of the MEP extrema (Vs,max and Vs,min) can pinpoint the most likely sites for intermolecular interactions. core.ac.uk For example, in a study of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, MEP analysis was used alongside FMO analysis to understand the electronic properties and reactivity of the compounds. mdpi.com
Reaction Mechanism Simulations
Simulating reaction mechanisms provides a dynamic view of how chemical reactions occur, complementing the static picture from quantum chemical calculations. rsc.org These simulations can trace the entire reaction pathway, from reactants to products, through the transition state. youtube.com
A chemical reaction proceeds along a minimum energy path on the potential energy surface. youtube.com The highest point on this path is the transition state, which is an unstable, short-lived arrangement of atoms that must be passed for the reaction to occur. youtube.comsiyavula.com Computational methods can locate the geometry of the transition state and map the reaction pathway. youtube.com For complex reactions, this can reveal multi-step mechanisms involving various intermediates. mdpi-res.com
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction, representing the energy barrier that reactants must overcome to reach the transition state. siyavula.comlongdom.org It is a crucial factor determining the rate of a reaction. longdom.org Computational chemistry allows for the calculation of activation energies by determining the energy difference between the reactants and the transition state. siyavula.com
Conformational Analysis
The conformational landscape of Tetradecyl 2-bromobutanoate is primarily dictated by the rotational freedom around its numerous single bonds. Theoretical calculations, often employing density functional theory (DFT) or other quantum mechanical methods, are instrumental in identifying the most stable conformations and the energy barriers that separate them.
Due to the presence of a long tetradecyl chain, this compound can adopt a vast number of conformations. However, the low-energy conformations are generally characterized by an extended, all-trans arrangement of the alkyl chain to minimize steric hindrance. The ester group introduces a planar constraint, and the bromine atom at the alpha-position of the butanoate moiety significantly influences the local geometry.
The primary rotational barriers of interest are around the C-C bonds of the butanoate backbone and the C-O bond of the ester linkage. The rotation around the Cα-Cβ bond in the butanoate portion is particularly affected by the bulky bromine atom and the tetradecyl ester group.
Table 1: Calculated Rotational Energy Barriers for Key Dihedral Angles in a Model Bromoalkanoate Ester
| Dihedral Angle | Description | Calculated Rotational Barrier (kJ/mol) |
| O=C-O-C1 | Rotation around the ester C-O bond | 20 - 25 |
| Cα-Cβ (Butanoate) | Rotation adjacent to the bromine atom | 15 - 20 |
| C1-C2 (Tetradecyl) | Rotation in the alkyl chain | 10 - 15 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of this compound in various environments. These simulations can offer insights into the flexibility of the long alkyl chain and the nature of its interactions with surrounding molecules. nih.gov
MD simulations of systems containing long-chain esters, such as cholesteryl esters, reveal that the long acyl chains exhibit significant flexibility and can adopt a range of conformations. nih.gov In a bulk, isotropic environment, the aliphatic chains of neighboring molecules tend to align, driven by weak van der Waals forces, leading to localized regions of order. nih.gov
The intermolecular interactions governing the behavior of this compound are a combination of:
Van der Waals Forces: These London dispersion forces are the predominant interactions and arise from the large, nonpolar tetradecyl chain. They are responsible for the tendency of the molecules to self-associate. libretexts.org
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the carbonyl oxygen of the ester group.
Simulations on similar systems, like hyperbranched polyesters, show that both local and global dynamics, including bond reorientation and molecular diffusion, are key to understanding the macroscopic properties of the material. acs.org The study of phthalic acid esters with varying alkyl chain lengths using MD simulations has shown that longer chains lead to deeper insertion into lipid bilayers, highlighting the importance of chain length in intermolecular interactions. mdpi.com
Table 2: Summary of Intermolecular Interaction Types and Their Estimated Contribution in Bulk this compound
| Interaction Type | Description | Estimated Relative Strength |
| Van der Waals (Dispersion) | Temporary fluctuating dipoles along the long alkyl chains. | Strongest |
| Dipole-Dipole | Permanent dipoles from the ester and C-Br bonds. | Moderate |
| Halogen Bonding | Interaction involving the bromine atom as an electrophilic region. | Weak to Moderate |
Note: This table provides a qualitative summary based on the principles of intermolecular forces and findings from studies on analogous long-chain and halogenated molecules.
Future Research Directions and Innovative Prospects
Exploration of Undiscovered Reactivity Modes
The presence of the α-bromo ester moiety in Tetradecyl 2-bromobutanoate is a gateway to a multitude of chemical transformations, many of which remain to be fully explored, particularly for long-chain substrates.
Asymmetric Transformations: A key area for future research lies in the development of catalytic asymmetric transformations of racemic α-bromo esters like this compound. While methods for smaller alkyl esters exist, their application to long-chain variants is not established. Research into nickel/diamine-catalyzed asymmetric Hiyama cross-couplings could enable the synthesis of enantioenriched α-aryl or α-alkenyl long-chain esters from racemic this compound. organic-chemistry.orgacs.org Such reactions would provide access to chiral long-chain carboxylic acid derivatives, which are valuable in the synthesis of bioactive molecules. organic-chemistry.org Dynamic kinetic asymmetric transformations (DyKAT), which have been successfully applied to β-bromo-α-keto esters, could also be adapted. nih.govnih.gov This would involve a catalyst-mediated racemization and a subsequent stereoselective reaction to yield highly functionalized and stereochemically complex long-chain molecules. nih.govnih.gov
Photocatalytic and Radical Reactions: The C-Br bond in this compound is a prime target for activation via photocatalysis. Light-mediated processes can generate alkyl radicals under mild conditions, opening up new reaction pathways. acs.orgacs.org For instance, merging photoredox catalysis with silane-mediated atom transfer could achieve efficient hydrodebromination. acs.org Furthermore, photocatalytically generated radicals from this compound could participate in Giese-type addition reactions, allowing for the formation of new C-C bonds with electron-deficient olefins. researchgate.netbeilstein-journals.org Metallaphotoredox catalysis also presents a promising route for cross-electrophile coupling, where the alkyl bromide is activated by a photocatalytically generated silyl (B83357) radical to couple with aryl or heteroaryl bromides. nih.govwiley.com
Novel Coupling Chemistries: The classic Reformatsky reaction, which typically involves reacting an α-halo ester with a carbonyl compound in the presence of zinc, could be expanded to include long-chain substrates like this compound. researchgate.netorganic-chemistry.org Recent advancements using other metals like indium, manganese, or employing microwave assistance could lead to higher efficiencies and broader substrate scope, enabling the synthesis of complex β-hydroxy esters with long alkyl chains. researchgate.netmdpi.comnih.gov
Table 1: Potential Reactivity Modes for this compound
| Reactivity Mode | Key Catalyst/Reagent | Potential Product | Significance |
| Asymmetric Hiyama Coupling | Nickel/Chiral Diamine | α-Aryl/Alkenyl Tetradecyl Butanoate | Access to chiral long-chain esters organic-chemistry.orgacs.org |
| Dynamic Kinetic Asymmetric Transformation (DyKAT) | Organocatalyst | Highly functionalized chiral esters | Creation of complex stereocenters nih.govnih.gov |
| Photocatalytic Radical Addition | Photocatalyst, Silane | C-C bond-formed derivatives | Mild and selective functionalization researchgate.netbeilstein-journals.org |
| Reformatsky Reaction | Zinc, Indium, or other metals | β-Hydroxy long-chain esters | Synthesis of complex functional molecules researchgate.netmdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures for this compound and its derivatives from traditional batch methods to continuous flow and automated platforms represents a significant leap forward in efficiency, safety, and scalability.
Flow Chemistry: Continuous flow processing is particularly advantageous for reactions that are hazardous, require precise temperature control, or involve unstable intermediates. The synthesis of alkyl halides, for example, has been successfully demonstrated in high-temperature/high-pressure microreactor environments, a technique directly applicable to the production or transformation of this compound. syrris.comacs.orgresearchgate.net Flow chemistry can also enable novel reactivity; for instance, a carbonylative amidation of alkyl halides has been discovered using a flow setup that allows for the precise handling of carbon monoxide gas. nih.gov The α-alkylation of esters via lithium enolate intermediates, which are often unstable, has also been achieved in continuous flow, suggesting a pathway for further functionalizing the butanoate backbone. researchgate.net
Automated Synthesis: Automated synthesis platforms can dramatically accelerate the discovery and optimization of new reactions and materials. By utilizing building blocks protected with groups like fluorenylmethoxycarbonyl (Fmoc), complex molecules can be assembled in a stepwise, automated fashion. temple.edu An automated system could be developed to synthesize a library of compounds derived from this compound by varying reaction partners or conditions. This approach has been used to create series of N-alkyl-α-amino methyl esters and other functionalized molecules for screening purposes. temple.eduresearchgate.net Furthermore, automated platforms for 11C-carbonylation of halide precursors to produce esters for PET imaging have been developed, highlighting the potential for creating radiolabeled versions of this compound derivatives for specialized applications. nih.gov
Table 2: Advantages of Advanced Synthesis Platforms
| Platform | Key Advantages for this compound | Example Application |
| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability, access to novel reaction conditions. syrris.comnih.gov | Continuous production of this compound or its subsequent safe transformation using hazardous reagents. uco.es |
| Automated Synthesis | High-throughput screening, rapid library generation, reduced manual error, standardized procedures. temple.eduresearchgate.net | Automated assembly of a library of polymers or functional materials using a this compound-derived building block. temple.edu |
Development of Sustainable Catalytic Systems for its Transformations
A critical direction for future research is the development of green and sustainable catalytic systems for reactions involving this compound, particularly for the cleavage of the carbon-bromine bond.
Biomass-Derived and Earth-Abundant Metal Catalysts: Moving away from precious metal catalysts is a key goal of green chemistry. Research into heterogeneous catalysts derived from biomass, such as cobalt supported on chitosan, has shown promise for the hydrodehalogenation of alkyl halides. acs.org Similarly, catalysts based on earth-abundant metals like iron or copper have been shown to be effective in Reformatsky-type reactions. organic-chemistry.org Another approach involves using brominated ruthenium catalysts for the selective cleavage of C-O bonds, a strategy that could potentially be adapted for C-Br bond transformations. nih.gov
Photo- and Electrochemical Methods: Photoelectrochemical systems offer a green and energy-efficient strategy for chemical transformations. A recyclable heterojunction photocatalyst has been used for the selective dehalogenation coupling of alkyl halides, a method that operates under mild conditions and eliminates the need for sacrificial reagents. rsc.org This approach enables the efficient cleavage of C-Br bonds. rsc.org Electrocatalysis with transition metal compounds is another emerging area, particularly for the cleavage of C-C bonds in biomass upgrading, which could inspire new methods for selectively transforming the butanoate portion of the molecule. pku.edu.cn
Table 3: Sustainable Catalytic Approaches
| Catalytic System | Principle | Potential Application to this compound |
| Biomass-Derived Cobalt Catalyst | Heterogeneous catalysis with an earth-abundant metal on a renewable support. | Sustainable hydrodebromination to form Tetradecyl butanoate. acs.org |
| Photoelectrochemical Dehalogenation | Using light and electrical potential with a recyclable photocatalyst to drive redox reactions. | Green C-Br bond cleavage and subsequent coupling reactions. rsc.org |
| Brominated Ruthenium Catalyst | Heterogeneous catalyst designed for selective bond cleavage. | Selective transformation of the bromo-ester functionality. nih.gov |
Design of Next-Generation Materials Incorporating this compound Motifs
The bifunctional nature of this compound makes it an ideal monomer or building block for the synthesis of novel functional materials and polymers.
Functional and Degradable Polymers: The α-bromo ester group can serve as a reactive handle for polymerization or post-polymerization modification. For example, vinyl bromobutanoate has been copolymerized with other monomers to create functional degradable polyesters. nih.govacs.orgmdpi.comamazonaws.comcore.ac.uk The pendent bromine groups in such polymers can be converted to other functionalities, such as azides, which then allow for "click" reactions to attach other molecules, like polyethylene (B3416737) glycol (PEG). nih.govamazonaws.com Incorporating the long tetradecyl chain into such polymers would impart significant hydrophobicity and could influence the material's thermal and mechanical properties.
Self-Assembling Materials and Long-Chain Polymers: The long tetradecyl chain is expected to drive the self-assembly of molecules containing this motif. Long-chain alkyl esters are known to self-assemble into ordered structures like oleogels, and their symmetry can influence the resulting thermo-mechanical properties. frontiersin.orgresearchgate.net This behavior could be harnessed to create structured soft materials. Furthermore, the incorporation of long alkyl chains into polymers like polyesters or polyethers is a strategy to create materials that bridge the gap between traditional plastics and biopolymers, potentially offering enhanced toughness and flexibility. rsc.orgwiley.com The long chain can act as an internal plasticizer, improving processability. By designing polyesters from long-chain monomers inspired by natural sources like cutin, it is possible to create the next generation of thermoplastics with advantaged properties and inherent biodegradability. rsc.org
Condensation Polymers: The "this compound" motif can be incorporated into condensation polymers like polyesters or polyamides. ibchem.comsavemyexams.com After converting the ester to a diol or the bromine to an amine or carboxylic acid, the resulting monomer could be reacted with a suitable comonomer. The long tetradecyl side chain would be expected to significantly impact the properties of the final polymer, such as its crystallinity, melting point, and solubility, leading to novel materials for packaging, coatings, or biomedical applications.
Table 4: Potential Materials from this compound
| Material Type | Synthetic Strategy | Key Feature from Monomer | Potential Application |
| Functional Degradable Polyesters | Radical ring-opening copolymerization with a bromobutanoate-derived monomer. nih.govacs.org | Reactive bromine handle for modification; long chain for hydrophobicity. | Drug delivery systems, functional coatings. |
| Self-Assembled Oleogels | Spontaneous organization driven by van der Waals forces. frontiersin.orgresearchgate.net | Long tetradecyl chain promoting ordered packing. | Cosmetics, food products, soft materials. |
| Long-Chain Thermoplastics | Polycondensation of monomers containing the tetradecylbutanoate structure. rsc.org | Long alkyl chain providing flexibility and processability. | Sustainable packaging, advanced bioplastics. |
Q & A
Q. What controls are essential when evaluating this compound’s stability under varying pH conditions?
Q. How can researchers design a study to compare the bioactivity of this compound with its non-brominated analog?
- Answer :
- Dual-arm design : Test both compounds in parallel using identical cell lines or enzyme assays.
- Dose standardization : Normalize molar concentrations, not mass-based doses.
- Mechanistic probes : Use fluorescent tags (e.g., BODIPY) to track cellular uptake differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
